![molecular formula C14H11ClF3N3O2 B2882787 Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 678139-43-0](/img/structure/B2882787.png)
Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate, also known as AG-120, is a small molecule inhibitor that targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. IDH1 mutations are commonly found in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. AG-120 has shown promising results in preclinical studies and clinical trials, making it a potential therapeutic option for patients with IDH1-mutated cancers.
作用機序
Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate targets the mutant IDH1 enzyme by binding to the active site and inhibiting its activity. This leads to a decrease in the production of 2-HG, which is thought to contribute to the oncogenic properties of IDH1-mutated cancers. By reducing the levels of 2-HG, Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate may restore normal cellular metabolism and promote tumor cell differentiation and apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been shown to decrease the levels of 2-HG in IDH1-mutated cancer cells both in vitro and in vivo. This reduction in 2-HG levels is associated with changes in cellular metabolism and gene expression that promote differentiation and apoptosis. Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has also been shown to inhibit tumor growth and prolong survival in mouse models of IDH1-mutated cancers.
実験室実験の利点と制限
Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a potent and selective inhibitor of the mutant IDH1 enzyme, making it a valuable tool for studying the role of IDH1 mutations in cancer. However, Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has limitations in terms of its specificity and selectivity. It may also have off-target effects that could complicate the interpretation of experimental results.
List of
将来の方向性
Include combination therapy, biomarker development, resistance mechanisms, clinical trial design, and pharmacokinetics and pharmacodynamics studies.
合成法
The synthesis of Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate involves several steps, including the protection of the amine group, the chlorination of the aniline ring, and the coupling of the pyrimidine ring. The final product is obtained through deprotection and esterification. The detailed synthesis method and optimization process have been published in a scientific journal.
科学的研究の応用
Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been extensively studied in both preclinical and clinical settings. In vitro studies have shown that Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate inhibits the mutant IDH1 enzyme and reduces the production of 2-hydroxyglutarate (2-HG), a metabolite that is elevated in IDH1-mutated cancers. In vivo studies have demonstrated that Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate can inhibit tumor growth and prolong survival in mouse models of IDH1-mutated glioma and AML.
Clinical trials have also shown promising results. In a phase I study, Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate was well-tolerated and showed clinical activity in patients with IDH1-mutated advanced solid tumors. In a phase III study, Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate in combination with azacitidine demonstrated a significant improvement in overall survival compared to placebo in patients with IDH1-mutated AML who were unfit for intensive chemotherapy.
特性
IUPAC Name |
ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)10-7-19-13(21-11(10)14(16,17)18)20-9-5-3-4-8(15)6-9/h3-7H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBRYRMTSICOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。